molecular formula C20H34O B14199885 (6S)-4,6-Dihexyl-6-methylcyclohexa-1,3-diene-1-carbaldehyde CAS No. 919301-89-6

(6S)-4,6-Dihexyl-6-methylcyclohexa-1,3-diene-1-carbaldehyde

Cat. No.: B14199885
CAS No.: 919301-89-6
M. Wt: 290.5 g/mol
InChI Key: DEMYMBOLBBSDPX-FQEVSTJZSA-N
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Description

(6S)-4,6-Dihexyl-6-methylcyclohexa-1,3-diene-1-carbaldehyde is an organic compound characterized by its unique structure, which includes a cyclohexa-1,3-diene ring substituted with hexyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-4,6-Dihexyl-6-methylcyclohexa-1,3-diene-1-carbaldehyde typically involves a multi-step process. One common method includes the following steps:

    Formation of the cyclohexa-1,3-diene ring: This can be achieved through a Diels-Alder reaction, where a diene reacts with a dienophile under controlled conditions.

    Introduction of hexyl and methyl groups: Alkylation reactions are used to introduce the hexyl and methyl groups at specific positions on the cyclohexa-1,3-diene ring.

    Formation of the carbaldehyde group: This step involves the oxidation of a primary alcohol or the formylation of an appropriate precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(6S)-4,6-Dihexyl-6-methylcyclohexa-1,3-diene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The hexyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(6S)-4,6-Dihexyl-6-methylcyclohexa-1,3-diene-1-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6S)-4,6-Dihexyl-6-methylcyclohexa-1,3-diene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hexyl and methyl groups may influence the compound’s hydrophobicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    (6S)-5,6,7,8-Tetrahydrofolic acid: A compound with a similar cyclohexane ring structure but different functional groups.

    6-Gingerol and 6-Shogaol: Compounds with similar hexyl and methyl substitutions but different core structures.

Uniqueness

(6S)-4,6-Dihexyl-6-methylcyclohexa-1,3-diene-1-carbaldehyde is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

CAS No.

919301-89-6

Molecular Formula

C20H34O

Molecular Weight

290.5 g/mol

IUPAC Name

(6S)-4,6-dihexyl-6-methylcyclohexa-1,3-diene-1-carbaldehyde

InChI

InChI=1S/C20H34O/c1-4-6-8-10-12-18-13-14-19(17-21)20(3,16-18)15-11-9-7-5-2/h13-14,17H,4-12,15-16H2,1-3H3/t20-/m0/s1

InChI Key

DEMYMBOLBBSDPX-FQEVSTJZSA-N

Isomeric SMILES

CCCCCCC1=CC=C([C@@](C1)(C)CCCCCC)C=O

Canonical SMILES

CCCCCCC1=CC=C(C(C1)(C)CCCCCC)C=O

Origin of Product

United States

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